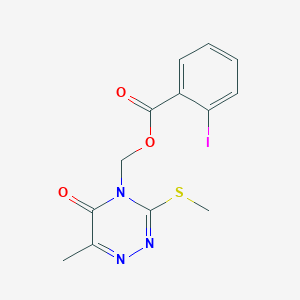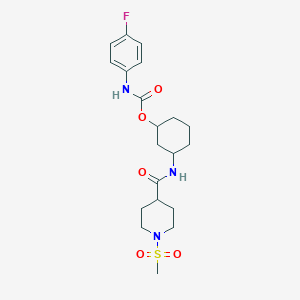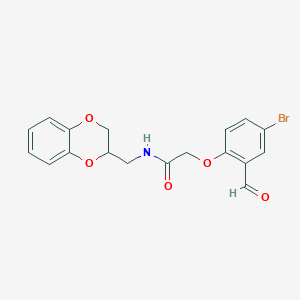
5-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide is a chemical compound with the molecular formula C19H18N2O2S. It is a heteroarene and an aromatic amide .
Synthesis Analysis
The synthesis of isoxazoles, such as this compound, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating the metals from the reaction mixtures .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered isoxazole ring attached to a phenyl group and a cyclopentyl group.Chemical Reactions Analysis
The chemical reactions involving isoxazoles often involve heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the isoxazole ring with the desired substitution pattern in a regiospecific manner and in only one step .Physical and Chemical Properties Analysis
The molecular weight of this compound is 338.43.Aplicaciones Científicas De Investigación
Pharmacological Review of Chlorogenic Acid (CGA) : CGA is highlighted for its various biological and pharmacological effects, such as antioxidant, antibacterial, and neuroprotective activities, among others. This review emphasizes the need for further studies to optimize its biological and pharmacological effects (M. Naveed et al., 2018).
Antimicrobial Triclosan and By-products : This review discusses the occurrence, toxicity, and degradation of triclosan in the environment, highlighting its persistence and potential transformation into more toxic compounds (G. Bedoux et al., 2012).
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles : A comprehensive review covering chemical aspects and potential therapeutic applications of 2-(thio)ureabenzothiazoles, illustrating their significance in medicinal chemistry (M. Rosales-Hernández et al., 2022).
Occurrence and Removal of Sulfamethoxazole : This review provides insights into the contamination and removal of sulfamethoxazole, a persistent organic pollutant, from aqueous solutions using cleaner techniques, emphasizing the importance of sustainable technology development (G. Prasannamedha et al., 2020).
Mecanismo De Acción
Target of Action
It’s worth noting that thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
For example, some act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease
Biochemical Pathways
Compounds containing a thiophene nucleus have been used in the synthesis of anticancer agents and anti-atherosclerotic agents . They also act as metal complexing agents and in the development of insecticides
Result of Action
Compounds containing a thiophene nucleus have shown various therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to bind with high affinity to certain receptor sites, influencing the activity of enzymes such as cyclooxygenases and kinases. The interactions are primarily non-covalent, involving hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its stability and specificity in biochemical pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It acts as an inhibitor for certain enzymes, blocking their active sites and preventing substrate binding. This inhibition can lead to downstream effects such as reduced phosphorylation of key signaling proteins and altered transcriptional activity. Additionally, the compound can activate or repress gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound demonstrates good stability under standard conditions, with minimal degradation observed over extended periods. Long-term studies indicate that it can induce sustained changes in cellular function, including prolonged activation or inhibition of specific signaling pathways. These temporal effects are crucial for understanding its potential therapeutic applications and long-term safety .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anti-proliferative activities. At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Propiedades
IUPAC Name |
5-phenyl-N-(1-thiophen-2-ylcyclopentyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(15-13-16(23-21-15)14-7-2-1-3-8-14)20-19(10-4-5-11-19)17-9-6-12-24-17/h1-3,6-9,12-13H,4-5,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGKETUTXPTUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-8-yl)-2H-1,3-benzoxaphosphole](/img/structure/B2991222.png)

![1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2991227.png)

![2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2991231.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide](/img/structure/B2991234.png)

![1-Phenyl-4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2991237.png)
![(4-chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2991238.png)

![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2991241.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2991242.png)
